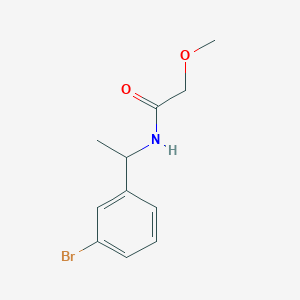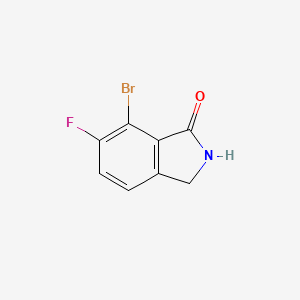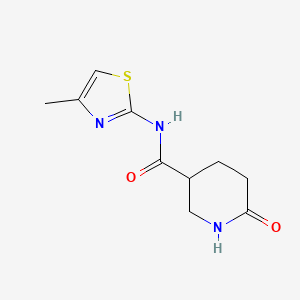
n-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide typically involves the reaction of 4-methylthiazole with a suitable piperidine derivative. One common method involves the use of 4-methylthiazole-2-carboxylic acid, which is reacted with a piperidine derivative under specific conditions to form the desired compound . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for further applications.
化学反应分析
Types of Reactions
N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives.
科学研究应用
N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its biological activities, such as antibacterial, antifungal, and anticancer properties.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds and as a building block for the development of new materials.
作用机制
The mechanism of action of N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular pathways involved depend on the specific biological target and the context of its use.
相似化合物的比较
Similar Compounds
Similar compounds to N-(4-Methylthiazol-2-yl)-6-oxopiperidine-3-carboxamide include other thiazole derivatives such as:
- N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which combines a thiazole ring with a piperidine ring. This unique combination may confer distinct biological activities and properties, making it a valuable compound for further research and development .
属性
分子式 |
C10H13N3O2S |
|---|---|
分子量 |
239.30 g/mol |
IUPAC 名称 |
N-(4-methyl-1,3-thiazol-2-yl)-6-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2S/c1-6-5-16-10(12-6)13-9(15)7-2-3-8(14)11-4-7/h5,7H,2-4H2,1H3,(H,11,14)(H,12,13,15) |
InChI 键 |
RMRVXZGXTOETCY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NC(=O)C2CCC(=O)NC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


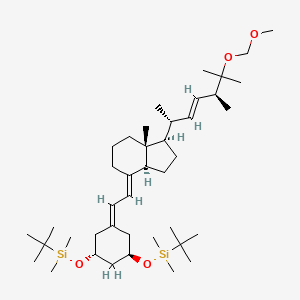
![7-bromo-12-methylsulfonyl-2,5,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),5,7,9,11-pentaene](/img/structure/B14898609.png)
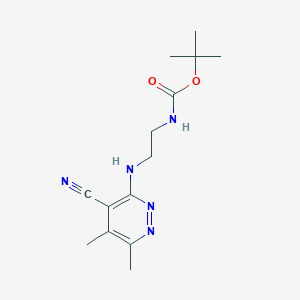
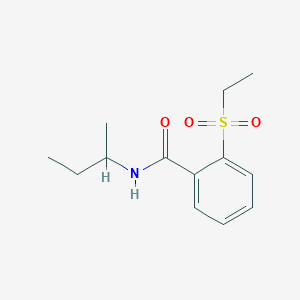
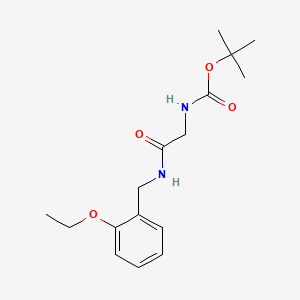
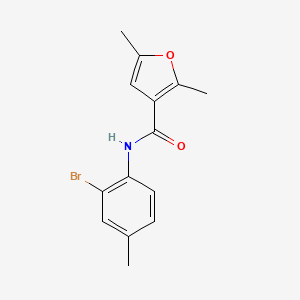

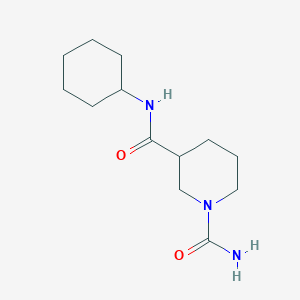
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14898653.png)

![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
